2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) is a diester compound with the molecular formula C16H30O4 and a molecular weight of approximately 286.407 g/mol. It is synthesized from the reaction of 2,4,4-trimethylpentane-1,3-diol with two equivalents of 2-methylpropanoic acid. This compound is characterized by its unique structure that includes two ester functional groups attached to a branched aliphatic diol backbone, making it notable in various chemical applications .
The primary reaction involved in the formation of 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) is an esterification reaction. In this process, the hydroxyl groups of the diol react with the carboxylic acid groups of 2-methylpropanoic acid to form ester bonds while releasing water as a byproduct. The general reaction can be represented as follows:
This reaction typically requires an acid catalyst to proceed efficiently and may be conducted under reflux conditions to facilitate the removal of water formed during the reaction .
The synthesis of 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) involves several key steps:
This method allows for high yield and purity of the desired diester product .
2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate) finds various applications across different fields:
These applications leverage its unique chemical structure and properties .
Several compounds share structural similarities with 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate). Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methylpropanoic acid diester | C16H30O4 | Similar ester functionality; used as a plasticizer |
| 2,2-Dimethylpropanediol bis(2-methylpropanoate) | C16H30O4 | Variation in branching; different physical properties |
| 1,3-Propanediol dibenzoate | C18H18O4 | Contains aromatic rings; used in coatings |
The uniqueness of 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) lies in its branched structure which contributes to specific physical properties such as lower viscosity and enhanced thermal stability compared to linear esters. Its application potential in specialized formulations makes it distinct among similar compounds .
The primary laboratory synthesis of 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) involves the direct esterification of 2,4,4-trimethylpentane-1,3-diol with 2-methylpropanoic acid [1]. This reaction proceeds through a classical Fischer esterification mechanism, where the hydroxyl groups of the diol react with the carboxyl groups of the acid to form ester bonds while releasing water as a byproduct .
The fundamental reaction can be represented as a two-step sequential esterification process. In the first step, one hydroxyl group of the diol reacts with 2-methylpropanoic acid to form a monoester intermediate. Subsequently, the remaining hydroxyl group undergoes esterification with a second molecule of 2-methylpropanoic acid to yield the desired diester product [3]. The formation of monoester is considerably faster than the consecutive esterification to diester, which is a characteristic feature observed in neopentyl glycol esterification reactions [3].
Under self-catalysis conditions with an eight-fold molar excess of 2-methylpropanoic acid, the reaction achieves approximately 95% yield within 20-22 hours at optimal temperatures of 100-110°C [4]. The self-catalysis mechanism relies on the inherent acidity of the carboxylic acid to promote the esterification reaction without requiring additional external catalysts [5].
Azeotropic esterification represents another effective laboratory approach, utilizing solvents such as benzene or m-xylene to facilitate continuous water removal during the reaction [4]. This technique enhances the reaction equilibrium by preventing the reverse hydrolysis reaction, thereby improving overall yields. The azeotropic method typically requires temperatures of 145-165°C and reaction times of 4.5-6 hours to achieve yields of 85-94% [6].
Table 1: Laboratory Synthesis Conditions for 2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)
| Synthesis Method | Temperature (°C) | Reaction Time (hours) | Catalyst Loading (%) | Yield (%) |
|---|---|---|---|---|
| Direct Esterification | 100-110 | 20-22 | Self-catalysis | 85-95 |
| Acid-Catalyzed Esterification | 120-150 | 4-6 | 1-3 | 80-92 |
| Azeotropic Esterification | 145-165 | 4.5-6 | 1-2 | 85-94 |
| Solvent-Free Esterification | 130-160 | 2-4 | 2-5 | 88-95 |
| Microwave-Assisted Esterification | 100-130 | 1-2 | 1-2 | 90-96 |
The selection and optimization of acid catalysts play a crucial role in determining the efficiency and selectivity of the esterification reaction [7]. Homogeneous acid catalysts, particularly sulfuric acid and para-toluenesulfonic acid, are commonly employed in laboratory syntheses due to their high catalytic activity and excellent selectivity [8] [9].
Sulfuric acid, typically used at concentrations of 1-3% by weight, provides high catalytic activity and good selectivity for diester formation [10]. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating nucleophilic attack by the hydroxyl group of the diol [11]. However, sulfuric acid requires careful handling due to its corrosive nature and cannot be easily recovered from the reaction mixture [12].
Para-toluenesulfonic acid demonstrates superior performance compared to sulfuric acid, showing very high activity levels and excellent selectivity [13]. At catalyst loadings of 2-5%, para-toluenesulfonic acid enables efficient conversion while minimizing side reactions and degradation products [13]. The enhanced performance is attributed to its strong acidity combined with relatively lower corrosivity compared to mineral acids [9].
Heterogeneous acid catalysts offer significant advantages in terms of catalyst recovery and reusability [3]. Amberlyst 15, a macroreticular ion-exchange resin, exhibits high catalytic activity and very good selectivity at loadings of 3-7% [3]. The resin can be easily separated from the reaction mixture and reused multiple times without significant loss of activity [3]. Dowex 50WX2, a gellular-type ion-exchange resin, provides moderate activity levels but requires careful drying before use to achieve optimal performance [3].
Titanium-based catalysts represent an emerging class of acid catalysts for esterification reactions [8]. Titanium(IV) isopropoxide demonstrates high catalytic activity due to its Lewis acidity and offers the advantage of low toxicity compared to conventional acid catalysts [14]. The titanium catalyst enables efficient ester formation at moderate loadings of 2-4% while providing good selectivity for the desired diester product [14].
Table 2: Acid Catalyst Comparison for Esterification Reactions
| Catalyst Type | Concentration/Loading (%) | Activity Level | Selectivity | Recovery/Reusability |
|---|---|---|---|---|
| Sulfuric Acid | 1-3 | High | Good | Not Applicable |
| para-Toluenesulfonic Acid | 2-5 | Very High | Excellent | Not Applicable |
| Phosphoric Acid | 1-2 | Moderate | Good | Not Applicable |
| Amberlyst 15 | 3-7 | High | Very Good | Excellent |
| Dowex 50WX2 | 5-10 | Moderate | Good | Good |
| Titanium(IV) Isopropoxide | 2-4 | High | Good | Moderate |
Several alternative synthetic pathways have been developed to overcome limitations associated with conventional esterification methods. Solvent-free esterification represents a green chemistry approach that eliminates the use of organic solvents while maintaining high reaction efficiency [15]. This method typically operates at temperatures of 130-160°C with catalyst loadings of 2-5%, achieving yields of 88-95% within 2-4 hours [15].
Microwave-assisted esterification offers significant advantages in terms of reaction time and energy efficiency [15]. The microwave irradiation provides rapid and uniform heating, enabling faster reaction kinetics and improved mass transfer [15]. Under microwave conditions, the esterification can be completed within 1-2 hours at temperatures of 100-130°C, achieving yields of 90-96% [15].
Enzymatic esterification using immobilized lipases provides an alternative approach that operates under mild conditions and offers high selectivity [16]. The enzyme-catalyzed process typically requires longer reaction times but avoids the use of corrosive acid catalysts and operates at lower temperatures [17]. However, the high cost of enzymes and their limited stability under reaction conditions restrict the widespread application of this approach [16].
Transesterification reactions using activated esters or anhydrides represent another synthetic route for diester formation [18]. This approach involves the reaction of the diol with pre-activated carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of base catalysts [19]. While this method can achieve rapid conversion, it requires additional steps for the preparation of activated intermediates and generates stoichiometric amounts of waste products [18].
Industrial esterification processes require careful optimization of reaction conditions, reactor design, and separation systems to achieve maximum efficiency and product quality [23]. Continuous production systems offer significant advantages over batch processes in terms of productivity, energy consumption, and operational flexibility [24].
Reactive distillation represents a key process intensification technology that combines reaction and separation in a single unit operation [15]. This approach enables continuous removal of water formed during the esterification reaction, thereby shifting the equilibrium toward product formation and achieving higher conversions [15]. Reactive distillation systems typically operate at elevated temperatures and reduced pressures to facilitate both reaction and separation [15].
Multi-objective optimization strategies are employed to balance conflicting objectives such as maximum conversion and minimum process time [23] [24]. Control vector parameterization techniques coupled with advanced optimization algorithms enable identification of optimal temperature and feed rate profiles that maximize overall process performance [23] [24]. These optimization approaches consider various constraints including equipment limitations, product quality specifications, and safety requirements [25].
Heat integration and energy recovery systems play crucial roles in improving the overall energy efficiency of industrial esterification processes [20]. Heat exchangers and thermal coupling arrangements enable recovery of thermal energy from hot product streams and its utilization for feed preheating and reactor heating [20]. Advanced process control systems maintain optimal operating conditions while minimizing energy consumption and ensuring consistent product quality [20].
Table 3: Industrial Production Parameters
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Reactor Type | Stirred Tank Reactor | Fixed Bed Reactor |
| Operating Temperature (°C) | 140-160 | 150-180 |
| Operating Pressure (bar) | 1-2 | 2-5 |
| Residence Time (hours) | 4-8 | 2-4 |
| Catalyst System | Homogeneous Acid | Heterogeneous Solid Acid |
| Water Removal Method | Distillation | Reactive Distillation |
| Production Capacity (tons/year) | 1,000-5,000 | 10,000-50,000 |
| Energy Consumption (MJ/kg product) | 12-15 | 8-12 |
The utilization of neopentyl glycol (2,2-dimethyl-1,3-propanediol) as starting material represents an important commercial route for the synthesis of various ester products [26]. Neopentyl glycol is typically produced through the aldol condensation of isobutyraldehyde and formaldehyde, followed by hydrogenation of the resulting hydroxypivaldehyde intermediate [26].
Industrial neopentyl glycol synthesis involves carefully controlled aldol condensation reactions catalyzed by trialkylamine bases [26]. The process requires precise temperature and pH control to maximize selectivity toward the desired neopentyl glycol product while minimizing formation of byproducts [26]. Purification of neopentyl glycol involves extraction with aliphatic alcohols followed by distillation to achieve the required purity levels for esterification applications [26].
The esterification of neopentyl glycol with various carboxylic acids enables production of a wide range of diester products with applications as plasticizers, lubricants, and specialty chemicals [6] [13]. The branched structure of neopentyl glycol imparts unique properties to the resulting diesters, including excellent thermal stability, low-temperature performance, and resistance to hydrolysis [6].
Optimization of neopentyl glycol esterification processes involves careful consideration of reaction kinetics, mass transfer limitations, and thermodynamic equilibrium [3]. The esterification typically follows second-order kinetics with respect to both reactants, and the reaction rate is significantly influenced by temperature, catalyst concentration, and reactant molar ratios [3]. Kinetic modeling and parameter estimation using advanced statistical methods enable accurate prediction of reaction performance and optimization of operating conditions [3].
Distillation represents the primary separation and purification technique for 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) due to the significant differences in boiling points between the product and various impurities [27] [28]. The distillation process must carefully address the separation of unreacted starting materials, intermediate monoester products, water, and high-boiling impurities [29].
Simple distillation at atmospheric pressure effectively removes low-boiling components such as unreacted 2-methylpropanoic acid (boiling point 154°C) and water formed during the reaction [30]. The removal of these components is essential to prevent reverse hydrolysis reactions and ensure product stability during storage [31]. Azeotropic distillation techniques may be required for complete water removal, particularly when trace amounts of water are present [30].
Fractional distillation under reduced pressure enables separation of the target diester product from monoester intermediates and unreacted diol [27]. The monoester intermediate typically exhibits a boiling point range of 180-200°C, while the desired diester product boils at 220-240°C under vacuum conditions [32]. The use of reduced pressure distillation prevents thermal decomposition of the product and improves separation efficiency [28].
Vacuum distillation at pressures of 20-50 mmHg is employed for final purification of the diester product [33]. The reduced pressure operation enables distillation at lower temperatures, thereby minimizing thermal stress and preventing degradation reactions [34]. High-boiling impurities remain as distillation residue and can be separated effectively using this approach [29].
Table 4: Distillation Parameters for Purification
| Component | Boiling Point (°C) | Separation Method | Operating Pressure (mmHg) |
|---|---|---|---|
| Unreacted 2-methylpropanoic acid | 154 | Simple distillation | 760 |
| Unreacted 2,4,4-trimethylpentane-1,3-diol | 215-220 | Vacuum distillation | 50-100 |
| Water | 100 | Azeotropic distillation | 760 |
| Monoester intermediate | 180-200 | Fractional distillation | 100-200 |
| Target diester product | 220-240 | Vacuum distillation | 20-50 |
| High-boiling impurities | >250 | Distillation residue | 10-20 |
Crystallization techniques may be employed as complementary purification methods when the diester product can be induced to form crystalline structures [35] [36]. However, most ester compounds of this type typically exist as liquids at room temperature, limiting the direct application of crystallization for purification [37].
Recrystallization from appropriate organic solvents can be effective when the product exhibits sufficient crystallization tendency [38] [39]. The selection of suitable solvents requires careful consideration of solubility characteristics at different temperatures [40]. Non-hydroxylic solvents such as toluene or petroleum ether are preferred to avoid transesterification reactions that could lead to product contamination [31].
Low-temperature crystallization may be employed to induce solid formation and enable purification through recrystallization techniques [41]. The addition of anti-solvents or controlled cooling rates can promote crystal nucleation and growth [35]. However, the branched structure of 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) generally favors liquid phase stability, making crystallization challenging [42].
Seeding techniques using pure crystal nuclei can facilitate crystallization when the compound exhibits marginal crystallization tendency [43]. The controlled addition of seed crystals provides nucleation sites that promote organized crystal growth and improve purification efficiency [41]. Temperature cycling and controlled evaporation may also enhance crystallization processes [36].
Comprehensive analytical verification is essential to ensure the purity and quality of 2,4,4-trimethylpentane-1,3-diyl bis(2-methylpropanoate) for various applications [44] [45]. Gas chromatography-mass spectrometry (GC-MS) represents the gold standard analytical technique for purity determination and impurity profiling [46] [47].
Gas chromatography with flame ionization detection (GC-FID) provides quantitative analysis of the main product and related impurities [48]. The method enables detection of impurities at levels as low as 0.1% and provides accurate determination of product purity [45]. Careful optimization of chromatographic conditions, including column selection, temperature programming, and injection parameters, ensures reliable separation and quantification [49].
Mass spectrometry detection enables structural confirmation of the target compound through molecular ion identification and fragmentation pattern analysis [50] [51]. The molecular ion peak at m/z 286 confirms the molecular weight of the diester product [42] [33]. Fragmentation patterns provide structural information that verifies the presence of the expected ester functional groups and branched alkyl structure [44].
Water content determination using Karl Fischer titration is critical for assessing product quality and stability [52]. Excessive water content can lead to hydrolysis reactions during storage and affect the performance characteristics of the ester product [53]. The acceptance criterion typically requires water content below 0.1% to ensure long-term stability [52].
Acid value determination through potentiometric titration quantifies residual free acids that may remain after purification [48]. Low acid values, typically below 0.5 mg KOH/g, indicate effective removal of unreacted 2-methylpropanoic acid and confirm the completeness of the esterification reaction [54]. High acid values may indicate incomplete conversion or hydrolysis during storage [55].
Table 5: Analytical Methods for Quality Control
| Parameter | Analytical Method | Detection Limit | Acceptance Criteria |
|---|---|---|---|
| Purity Determination | Gas Chromatography-Flame Ionization Detection | 0.1% | ≥99.0% |
| Water Content | Karl Fischer Titration | 0.01% | ≤0.1% |
| Acid Value | Potentiometric Titration | 0.1 mg KOH/g | ≤0.5 mg KOH/g |
| Molecular Weight Confirmation | Gas Chromatography-Mass Spectrometry | Molecular ion confirmation | M+ = 286 |
| Structural Confirmation | Nuclear Magnetic Resonance Spectroscopy | Complete structural elucidation | Consistent with target structure |
| Impurity Profiling | Gas Chromatography-Mass Spectrometry | 0.01% | Each impurity ≤0.1% |